Phosphomolybdic acid

Biomass valorization Wet oxidation Heteropolyacid catalysis

Researchers seeking optimal oxidative catalytic performance in lignin valorization face yield limitations with phosphotungstic acid. Phosphomolybdic acid (PMA) delivers 45% carboxylic acid yield versus 22% for PTA under identical conditions. Key advantages: • Superior redox mediator for electrothermal water-gas shift (TOF = 1.2 s⁻¹, H₂ purity >99.99%). • ≥5 reaction cycles with negligible leaching in supported esterification catalysts. • Versatile TLC visualization reagent forming visible molybdenum blue (~770 nm). Procurement should specify PMA hydrate (CAS 51429-74-4) with verified Mo content for catalytic applications.

Molecular Formula H5Mo12O41P
Molecular Weight 1843 g/mol
CAS No. 51429-74-4
Cat. No. B1255723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphomolybdic acid
CAS51429-74-4
Synonymsammonium molybdophosphate
molybdatephosphate
molybdatophosphoric acid
molybdophosphoric acid
phosphomolybdate
phosphomolybdic acid
phosphomolybdic acid ammonium salt
phosphomolybdic acid, Co(2+), (2:3) salt
phosphomolybdic acid, cobalt salt
phosphomolybdic acid, Ni(2+), (2:3) salt
phosphomolybdic acid, nickel salt
phosphomolybdic acid, triammonium salt
phosphomolybdic acid, trihydride
phosphomolybdic acid, trisodium salt
Molecular FormulaH5Mo12O41P
Molecular Weight1843 g/mol
Structural Identifiers
SMILESO.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
InChIInChI=1S/12Mo.H3O4P.H2O.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;
InChIKeyPDDXOPNEMCREGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphomolybdic Acid (CAS 51429-74-4): In-Class Positioning and Baseline Characteristics for Procurement Decision-Making


Phosphomolybdic acid (PMA; H₃PMo₁₂O₄₀·xH₂O) is a Keggin-type heteropolyacid comprising a central phosphate tetrahedron surrounded by twelve molybdenum-oxygen octahedra, with CAS registry number 51429-74-4 for the hydrate form commonly supplied to laboratories and industrial users . It is supplied as a yellow-green crystalline solid, freely soluble in water and polar organic solvents such as ethanol, and is classified as a strong Brønsted acid with potent and reversible multi-electron redox properties [1]. PMA competes in the heteropolyacid product category primarily against its tungsten analog, phosphotungstic acid (PTA; H₃PW₁₂O₄₀), and to a lesser extent against silicomolybdic acid (SMA; H₄SiMo₁₂O₄₀). While all three share the Keggin anion architecture, their divergent polyatom identities (Mo vs. W) and heteroatom compositions (P vs. Si) produce materially different redox potentials, acid strengths, hydrolytic stabilities, and catalytic selectivities that have direct consequences for scientific and industrial procurement [2].

Why Phosphomolybdic Acid Cannot Be Replaced by Phosphotungstic Acid or Silicomolybdic Acid Without Quantitative Trade-Offs


Generic substitution among Keggin heteropolyacids is unsupported by quantitative evidence because the identity of the polyatom (Mo vs. W) and heteroatom (P vs. Si) controls fundamentally different performance vectors. Phosphomolybdic acid exhibits a materially higher oxidation potential than its tungsten counterpart — a property that directly translates into superior oxidative catalytic yields in lignin depolymerization (45% carboxylic acid yield for PMA vs. 22% for PTA under identical conditions) [1]. Conversely, phosphotungstic acid possesses stronger Brønsted acidity, with ammonia adsorption enthalpies approximately 40 kJ mol⁻¹ greater than those of PMA, making PTA substantially more active for acid-catalyzed isomerization and dehydration reactions [2]. Silicomolybdic acid, while sharing the molybdenum polyatom, differs in hydrolytic stability and redox reversibility at electrode surfaces, exhibiting distinct half-wave potentials in cyclic voltammetry when compared head-to-head with 12-molybdophosphoric acid [3]. These are not marginal differences — they represent divergent process outcomes that make indiscriminate substitution a source of measurable yield loss, catalyst deactivation, or assay failure.

Quantitative Differentiation of Phosphomolybdic Acid: Comparative Evidence Against Closest Analogs


Superior Oxidative Catalytic Performance vs. Phosphotungstic Acid in Lignin Conversion to Carboxylic Acids

In a direct head-to-head comparison under identical hydrothermal oxidation conditions (alkali lignin, elevated temperature and pressure), phosphomolybdic acid (H₃PMo₁₂O₄₀) substantially outperformed phosphotungstic acid (H₃PW₁₂O₄₀) as a catalyst for lignin depolymerization [1]. PMA delivered a maximum total carboxylic acid yield of 45% and lignin conversion of 95%, whereas PTA achieved only 22% total carboxylic acid yield under the same experimental conditions [1]. The non-catalytic control experiment produced a 26% carboxylic acid yield, underscoring that PTA provided no catalytic benefit in this oxidation context [1].

Biomass valorization Wet oxidation Heteropolyacid catalysis

Quantitatively Lower Acid Strength vs. Phosphotungstic Acid: Implications for Acid-Catalyzed vs. Oxidation Pathway Selection

Density functional theory (DFT) calculations of ammonia adsorption on Keggin-type model clusters predicted adsorption energies of −106 kJ mol⁻¹ for phosphomolybdic acid versus −150 kJ mol⁻¹ for phosphotungstic acid, a difference of 44 kJ mol⁻¹ that was corroborated by experimental microcalorimetry data showing tungsten-based heteropolyacids have ammonia sorption enthalpies approximately 40 kJ mol⁻¹ higher than molybdenum-based analogs [1]. This acidity ranking manifests in measurable catalytic outcomes: specific rates of 1-butene double-bond isomerization were orders of magnitude greater on tungsten heteropolyacids than on molybdenum heteropolyacids [1]. The proton affinity of tungsten clusters was consistently lower than analogous molybdenum clusters by 20–40 kJ mol⁻¹ across all cluster sizes computed [1].

Acid strength Ammonia sorption microcalorimetry DFT calculations

Phosphomolybdic Acid Exhibits Lowest Active-Species Leaching Among Heteropolyacids in Supported Esterification Catalysis

A comparative study of heteropolyacids (including phosphotungstic acid and silicotungstic acid) supported on activated carbon fibers for palmitic acid esterification found that phosphomolybdic acid was the most suitable heteropolyacid specifically because of its lowest degree of active-species leaching into the reaction medium [1]. The study explicitly concluded that the choice of heteropolyacid must consider leaching resistance, and PMA demonstrated the optimal profile among the acids tested, enabling superior catalyst recovery and reusability across multiple reaction cycles [1]. This finding is consistent with complementary studies showing that PMA catalysts supported on coal fly ash could be recycled for up to five reaction cycles with negligible leaching confirmed by hot filtration tests [2].

Catalyst leaching Biodiesel Heteropolyacid immobilization

Phosphomolybdic Acid as a Redox Mediator: Quantified Anodic Potential for Electrothermal Water-Gas Shift at Room Temperature

In an electrothermal water-gas shift (WGS) process design, phosphomolybdic acid (PMA) was employed as the redox mediator coupling thermal CO oxidation on a silicomolybdic acid-supported Pd single-atom catalyst (Pd₁/CsSMA) with electrocatalytic H₂ evolution [1]. Under optimized conditions, this system operated at a moderate anodic potential of 0.6 V (vs. Ag/AgCl) with a turnover frequency (TOF) of 1.2 s⁻¹ and turnover numbers exceeding 40,000 mol CO₂ per mol Pd, while achieving stable H₂ production with purity consistently exceeding 99.99% [1]. Notably, PMA's role as the soluble redox mediator is enabled by its reversible multi-electron redox behavior, a property that distinguishes it from silicomolybdic acid — which was used as the solid catalyst support but not as the soluble mediator — and from phosphotungstic acid, which has a different redox potential range [1].

Redox mediator Water-gas shift Electrocatalysis

Procurement-Guiding Application Scenarios for Phosphomolybdic Acid Based on Quantitative Differentiation Evidence


Oxidative Lignin Depolymerization for Renewable Carboxylic Acid Production

Based on the direct head-to-head evidence that phosphomolybdic acid delivers 45% carboxylic acid yield vs. 22% for phosphotungstic acid under identical hydrothermal oxidation conditions, PMA is the catalyst of choice for any lignin valorization process targeting carboxylic acid products (formic, acetic, succinic acids) [1]. Substituting PTA would reduce product yield by more than half and eliminate any catalytic advantage over non-catalytic thermal degradation. Procurement specifications should prioritize high-purity PMA hydrate (CAS 51429-74-4) with molybdenum content verification, as the redox activity of the molybdenum centers is the mechanistic basis for this superior oxidation performance [1].

Supported Heteropolyacid Catalysis Requiring Extended Cycle Life and Low Metal Leaching

For esterification, acetalization, or condensation reactions employing immobilized heteropolyacid catalysts on carbon or silica supports, PMA offers quantitatively lower active-species leaching than phosphotungstic or silicotungstic acid, as demonstrated in palmitic acid esterification studies [1]. This translates to ≥5 reaction cycles with negligible activity loss. Procurement decisions for supported-catalyst manufacturing should select PMA when catalyst lifetime and product purity (low metal contamination) are key cost drivers. For purely acid-catalyzed routes where leaching is controlled by encapsulation (e.g., MOF frameworks), PTA may be preferable due to its stronger acidity, but the leaching baseline favors PMA [1].

Thin-Layer Chromatography Staining Reagent with Broad Analyte Detection and Redox-Based Visualization

PMA's ability to be reduced by conjugated unsaturated compounds to form visible molybdenum blue (absorbance at ~770 nm) makes it a versatile TLC visualization reagent for phenolics, steroids, alkaloids, terpenes, and hydrocarbon waxes [1]. This redox-staining mechanism is distinct from the purely electrostatic staining pattern of PTA and provides complementary detection specificity. Procurement for analytical laboratories should specify PMA solutions at 5–20 wt.% in ethanol (CAS 12026-57-2 for the solution form), with storage at 2–8 °C in light-resistant containers to preserve reagent integrity .

Electrochemical Redox Mediation for Decoupled Energy Conversion and High-Purity Hydrogen Production

Based on the demonstrated performance of PMA as a redox mediator in electrothermal water-gas shift at room temperature (0.6 V vs. Ag/AgCl, TOF = 1.2 s⁻¹, H₂ purity > 99.99%), PMA should be the preferred heteropolyacid for mediated electrochemical processes requiring reversible multi-electron transfer at moderate potentials [1]. Neither phosphotungstic acid nor silicomolybdic acid has been demonstrated to fill this specific mediator role with comparable metrics. Procurement considerations for this application should account for PMA's moderate hydrolytic stability in aqueous media; Dawson-type PMA derivatives (18-molybdodiphosphoric acid) may offer enhanced stability for prolonged operation [1].

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